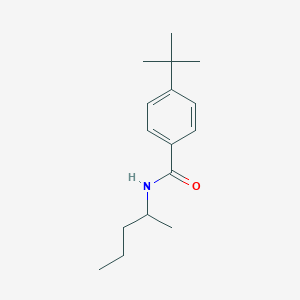
4-tert-butyl-N-(1-methylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(1-methylbutyl)benzamide, also known as BMT-1, is a synthetic compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. BMT-1 is synthesized through a multistep process involving the reaction of tert-butylamine, 1-methylbutylamine, and 4-fluorobenzoyl chloride.
科学研究应用
4-tert-butyl-N-(1-methylbutyl)benzamide has shown promising results in scientific research for its potential applications in the field of medicine. It has been found to exhibit potent analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. This compound has also shown anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Furthermore, this compound has been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders such as schizophrenia.
作用机制
The exact mechanism of action of 4-tert-butyl-N-(1-methylbutyl)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. This compound has been found to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are known to be involved in the regulation of pain, inflammation, and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic effects in animal models of pain, indicating its potential use in the treatment of pain. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Furthermore, this compound has been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders such as schizophrenia. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
4-tert-butyl-N-(1-methylbutyl)benzamide has several advantages for lab experiments, including its high yield and purity, making it easy to synthesize and use in experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific biological pathways.
未来方向
There are several future directions for the scientific research of 4-tert-butyl-N-(1-methylbutyl)benzamide. One potential direction is to further investigate its analgesic effects and its potential use in the treatment of pain. Another direction is to explore its anti-inflammatory effects and its potential use in the treatment of various inflammatory conditions. Furthermore, the antipsychotic effects of this compound could be further studied to determine its potential use in the treatment of psychiatric disorders such as schizophrenia. Additionally, the biochemical and physiological effects of this compound could be further investigated to fully understand its mechanism of action and its potential use in various fields of medicine.
合成方法
4-tert-butyl-N-(1-methylbutyl)benzamide is synthesized through a multistep process involving the reaction of tert-butylamine, 1-methylbutylamine, and 4-fluorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of hydrochloric acid to obtain the final product in the form of a white solid. The yield of this compound is reported to be around 70-80%.
属性
IUPAC Name |
4-tert-butyl-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-6-7-12(2)17-15(18)13-8-10-14(11-9-13)16(3,4)5/h8-12H,6-7H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDYIBFVDLYMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)
![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)

![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)

![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)
